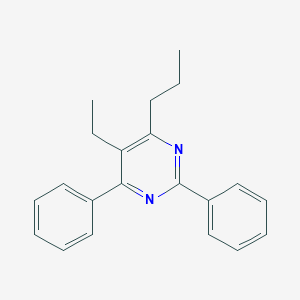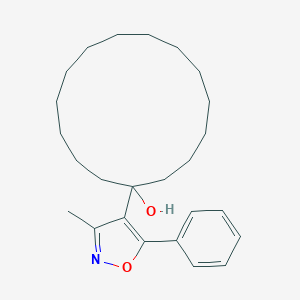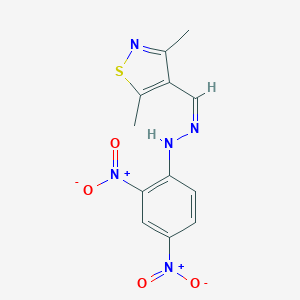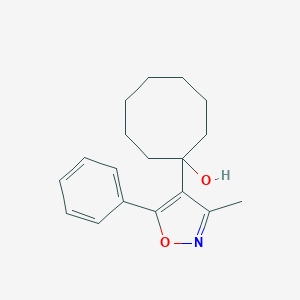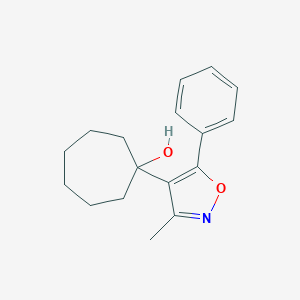![molecular formula C21H15NOS2 B327346 5-methoxy-10-methylsulfanyl-12-thia-9-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene](/img/structure/B327346.png)
5-methoxy-10-methylsulfanyl-12-thia-9-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(methylsulfanyl)naphtho[1’,2’:4,5]thieno[2,3-c]quinolin-2-yl ether is a complex organic compound with the molecular formula C21H15NOS2 and a molecular weight of 361.5 g/mol
Preparation Methods
The synthesis of Methyl 6-(methylsulfanyl)naphtho[1’,2’:4,5]thieno[2,3-c]quinolin-2-yl ether involves multiple steps, typically starting with the formation of the naphtho[1’,2’:4,5]thieno[2,3-c]quinoline core. This can be achieved through a series of condensation reactions, cyclizations, and functional group modifications. Common synthetic routes include the use of sulfur reagents and cyclization reactions to form the thiophene ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Methyl 6-(methylsulfanyl)naphtho[1’,2’:4,5]thieno[2,3-c]quinolin-2-yl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the sulfur-containing groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methylsulfanyl group, using reagents like sodium hydride or alkyl halides.
Scientific Research Applications
Methyl 6-(methylsulfanyl)naphtho[1’,2’:4,5]thieno[2,3-c]quinolin-2-yl ether has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biological assays to investigate its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as an anticancer, anti-inflammatory, or antimicrobial agent.
Industry: It may be used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 6-(methylsulfanyl)naphtho[1’,2’:4,5]thieno[2,3-c]quinolin-2-yl ether involves its interaction with specific molecular targets. The compound’s structure allows it to interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to Methyl 6-(methylsulfanyl)naphtho[1’,2’:4,5]thieno[2,3-c]quinolin-2-yl ether include other naphthoquinoline and thiophene derivatives. These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical reactivity and biological activity. For example, quinoline derivatives are known for their antimicrobial properties, while thiophene derivatives are often used in materials science for their electronic properties .
Properties
Molecular Formula |
C21H15NOS2 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
5-methoxy-10-methylsulfanyl-12-thia-9-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene |
InChI |
InChI=1S/C21H15NOS2/c1-23-13-8-9-16-15(11-13)19-18-14-6-4-3-5-12(14)7-10-17(18)25-20(19)21(22-16)24-2/h3-11H,1-2H3 |
InChI Key |
RSLFCIZJAIALML-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C3C4=C(C=CC5=CC=CC=C54)SC3=C(N=C2C=C1)SC |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C3=C2C4=C(S3)C=CC5=CC=CC=C54)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOLE](/img/structure/B327263.png)
![2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B327269.png)
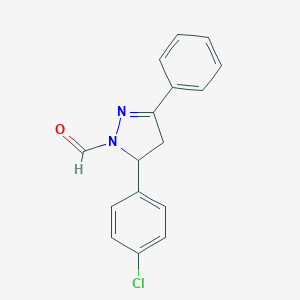
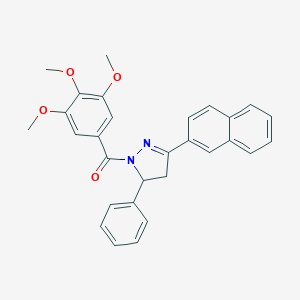
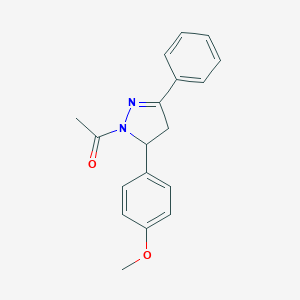
![1-Cyclohexyl-5-[2-(4-ethoxy-phenoxy)-ethylsulfanyl]-1H-tetrazole](/img/structure/B327274.png)
![1-Cyclohexyl-5-[2-(2-methoxy-phenoxy)-ethylsulfanyl]-1H-tetrazole](/img/structure/B327277.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B327278.png)
